molecular formula C25H19Cl2N7O B14950672 N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B14950672
M. Wt: 504.4 g/mol
InChI Key: FEYDANQFIZKGJT-XODNFHPESA-N
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Description

N’-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of indole, tetrazole, and hydrazide moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions involving the condensation of 2,4-dichlorobenzyl chloride with indole-3-carboxaldehyde.

    Preparation of the Tetrazole Derivative: The tetrazole derivative is obtained by reacting phenylhydrazine with sodium azide under acidic conditions.

    Condensation Reaction: The final step involves the condensation of the indole and tetrazole derivatives with acetohydrazide under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and tetrazole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted products with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N’-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It may modulate signaling pathways, such as apoptosis, cell proliferation, or immune response, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

N’-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other indole-tetrazole derivatives and hydrazide-based molecules.

Properties

Molecular Formula

C25H19Cl2N7O

Molecular Weight

504.4 g/mol

IUPAC Name

N-[(E)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C25H19Cl2N7O/c26-20-11-10-18(22(27)12-20)14-33-15-19(21-8-4-5-9-23(21)33)13-28-29-24(35)16-34-31-25(30-32-34)17-6-2-1-3-7-17/h1-13,15H,14,16H2,(H,29,35)/b28-13+

InChI Key

FEYDANQFIZKGJT-XODNFHPESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CN(C4=CC=CC=C43)CC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CN(C4=CC=CC=C43)CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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